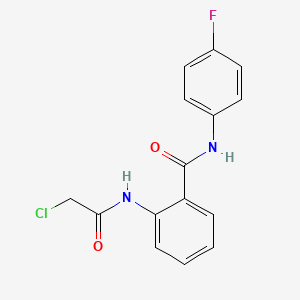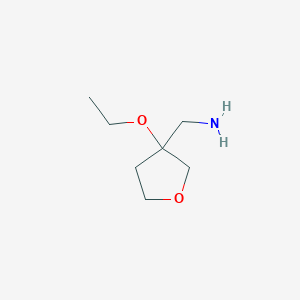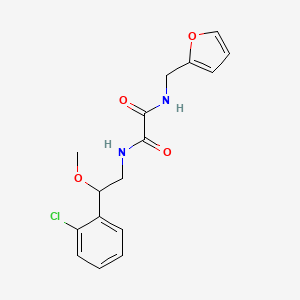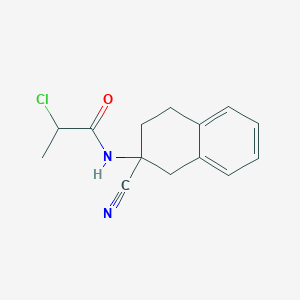
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A study by Saravanan et al. (2015) synthesized a series of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives to develop potential antimicrobials. These compounds were characterized and tested in vitro against human pathogenic microorganisms, showing activity against the entire strain of microorganisms examined. The relationship between functional group variation and biological activity was discussed, identifying compound 5j as very active compared to others subjected to antimicrobial assay (Saravanan, Alagarsamy, & Prakash, 2015).
Herbicidal Activities
Luo et al. (2008) designed and synthesized novel triazolinone derivatives with cyclic imide, phenylurea, and (E)-methyl 2-methoxyimino-2- o-tolylacetate pharmacophores. The bioassay results indicated that cyclic imide-type triazolinones displayed much better herbicidal activities than phenylurea-type triazolinones. Compound 3, in particular, showed promising herbicidal activity comparable with the commercial product sulfentrazone, suggesting its potential as a postemergent herbicide for controlling broadleaf weeds in rice fields (Luo, Jiang, Wang, Chen, & Yang, 2008).
Corrosion Inhibition
Khan et al. (2017) investigated the inhibitory effect of Schiff bases derived from quinazoline on the corrosion of mild steel in hydrochloric acid. These compounds showed significant inhibition efficiency, acting as mixed-type inhibitors. The study revealed that the inhibitive mechanism was primarily due to adsorption on the mild steel surface, following Langmuir adsorption isotherm, and highlighted the potential of these compounds in corrosion inhibition applications (Khan et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate, followed by the addition of (E)-1-(3-aminophenyl)urea. The reaction is carried out under reflux conditions in a suitable solvent.", "Starting Materials": [ "3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "Phenyl isocyanate", "(E)-1-(3-aminophenyl)urea", "Suitable solvent" ], "Reaction": [ "Step 1: To a stirred solution of 3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one in a suitable solvent, add phenyl isocyanate dropwise under reflux conditions.", "Step 2: Continue stirring the reaction mixture for a suitable time until the reaction is complete.", "Step 3: Cool the reaction mixture to room temperature and add (E)-1-(3-aminophenyl)urea.", "Step 4: Stir the reaction mixture at room temperature until the product is formed.", "Step 5: Isolate the product by filtration and wash with a suitable solvent.", "Step 6: Dry the product under vacuum to obtain (E)-1-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea." ] } | |
CAS-Nummer |
941895-44-9 |
Molekularformel |
C23H20N4O3 |
Molekulargewicht |
400.438 |
IUPAC-Name |
1-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C23H20N4O3/c1-30-18-11-7-8-16(14-18)15-27-21(19-12-5-6-13-20(19)25-23(27)29)26-22(28)24-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H2,24,26,28) |
InChI-Schlüssel |
NDAZQWARPADFLJ-YYADALCUSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-ethoxypyridin-3-yl)methanone](/img/structure/B2600637.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2600639.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2600641.png)
![N-(2,5-dimethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2600643.png)
![5-nitro-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2600645.png)

![4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2600649.png)



![[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2600656.png)

